Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate, hydrochloride is a synthetic compound belonging to the beta-carboline family. This class of compounds is characterized by their bicyclic structure, which includes a pyridine and an indole moiety. The compound features a methyl ester group at the carboxylic acid position and a chlorofluorophenyl substituent, which may enhance its pharmacological properties. Its molecular formula is with a molecular weight of approximately 360.81 g/mol.
Beta-carbolines are known for their diverse biological activities, including potential therapeutic applications in neuropharmacology and oncology. Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is classified as a psychoactive compound due to its interaction with various neurotransmitter systems .
The synthesis of methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate typically involves several key steps:
The molecular structure of methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can be represented using the following structural formula:
The compound features:
Property | Value |
---|---|
Molecular Weight | 360.81 g/mol |
IUPAC Name | Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride |
InChI | InChI=1S/C18H19ClFN2O2/c1-11(20)13-7-8-14(19)16(13)17(21-14)12(2)6-5-10(22)9(3)4/h5-8H,6H2,1H3;1H |
Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can participate in several chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or create derivatives for further studies.
The mechanism of action of methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate involves its interaction with various neurotransmitter receptors in the central nervous system. These interactions may lead to modulation of neurotransmitter release and receptor activity:
Quantitative structure–activity relationship studies have indicated that modifications in the substituents can significantly affect biological activity.
Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | White crystalline solid |
Solubility | Soluble in organic solvents; slightly soluble in water |
Melting Point | Not specified |
Stability | Stable under normal conditions but sensitive to light |
The stability and solubility profiles are crucial for determining the compound's suitability for pharmaceutical applications.
Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has potential applications in various scientific fields:
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: